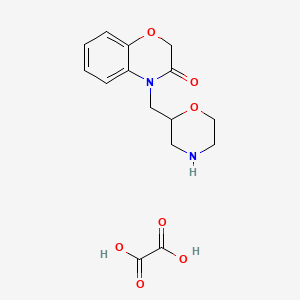
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid is a complex organic compound that combines the structural features of morpholine, benzoxazine, and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one typically involves the reaction of morpholine derivatives with benzoxazine precursors. One common method includes the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . The reaction conditions often involve the use of catalysts such as transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as solid-phase synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA repair enzymes, leading to increased sensitivity of cancer cells to chemotherapy .
Comparison with Similar Compounds
Similar Compounds
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one: Shares structural similarities with other benzoxazine and morpholine derivatives.
5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles: Another class of compounds with similar bioactive properties
Uniqueness
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one is unique due to its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
57245-68-8 |
|---|---|
Molecular Formula |
C15H18N2O7 |
Molecular Weight |
338.31 g/mol |
IUPAC Name |
4-(morpholin-2-ylmethyl)-1,4-benzoxazin-3-one;oxalic acid |
InChI |
InChI=1S/C13H16N2O3.C2H2O4/c16-13-9-18-12-4-2-1-3-11(12)15(13)8-10-7-14-5-6-17-10;3-1(4)2(5)6/h1-4,10,14H,5-9H2;(H,3,4)(H,5,6) |
InChI Key |
BCCRYAZRLOIXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CN2C(=O)COC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















